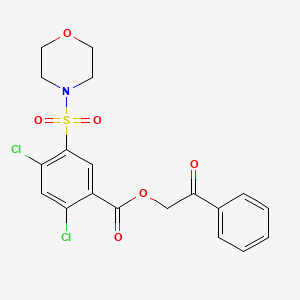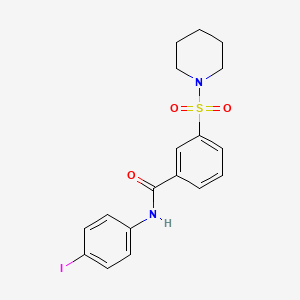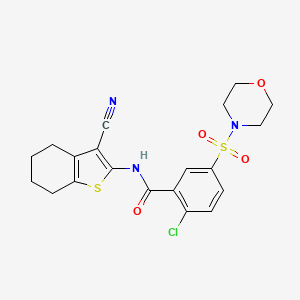
2-oxo-2-phenylethyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate
Vue d'ensemble
Description
2-oxo-2-phenylethyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate is a synthetic compound that has garnered attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as "compound X" in scientific literature. The purpose of
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate involves the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound has anti-inflammatory and anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-oxo-2-phenylethyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate in lab experiments is its ability to inhibit specific enzymes and proteins, which allows for the study of their functions and roles in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of 2-oxo-2-phenylethyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate. One direction is the development of new drugs and therapies based on the structure and properties of this compound. Another direction is the study of its effects on specific cellular processes and pathways. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate has been studied for its potential applications in various fields of scientific research. In the field of pharmacology, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer and inflammation. In biochemistry, it has been studied for its ability to inhibit certain enzymes and proteins. In addition, it has been used as a tool compound for the development of new drugs and therapies.
Propriétés
IUPAC Name |
phenacyl 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO6S/c20-15-11-16(21)18(29(25,26)22-6-8-27-9-7-22)10-14(15)19(24)28-12-17(23)13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGCMFMZBLBELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166509 | |
| Record name | 2-Oxo-2-phenylethyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299921-27-0 | |
| Record name | 2-Oxo-2-phenylethyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299921-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-2-phenylethyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3463072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463082.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463085.png)
![2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B3463087.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperidine](/img/structure/B3463095.png)
![5,5'-[1,3-phenylenebis(oxy)]bis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3463099.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B3463100.png)


![1,1'-[(4-chloro-1,3-phenylene)disulfonyl]dipiperidine](/img/structure/B3463112.png)



![2-oxo-2-phenylethyl 3-[(diethylamino)sulfonyl]-4-methylbenzoate](/img/structure/B3463136.png)